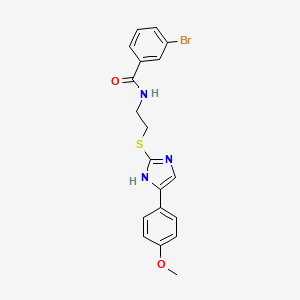

3-bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O2S/c1-25-16-7-5-13(6-8-16)17-12-22-19(23-17)26-10-9-21-18(24)14-3-2-4-15(20)11-14/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKCRYRSHFQAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituted Benzamide Derivatives with Imidazole/Benzimidazole Moieties

Compounds from (W5–W9) share a benzamide scaffold connected to a benzoimidazole-thioacetamido group. Key differences lie in the substituents on the terminal aryl ring:

Key Observations :

- Halogen vs. Methoxy Substituents : Bromine (W5) and chlorine (W7–W9) substituents generally result in higher melting points compared to methoxy groups (target compound), likely due to increased molecular symmetry and halogen-related intermolecular interactions .

- Synthetic Yields : Electron-withdrawing groups (e.g., nitro in W6) correlate with higher yields (97.71%), possibly due to enhanced reactivity in condensation steps .

Halogenated Imidazole-Linked Benzamides

and provide analogs with variations in the imidazole ring and benzamide substituents:

Key Observations :

Thiadiazole and Oxadiazole Derivatives

and describe benzamide derivatives with heterocyclic linkers (thiadiazole, oxadiazole) instead of imidazole:

Key Observations :

- Heterocycle Impact : Thiadiazole and oxadiazole derivatives () often exhibit higher thermal stability (e.g., 8a: mp 290°C) compared to imidazole-linked compounds, possibly due to extended π-conjugation .

- Biological Relevance : The imidazole moiety (target compound) may offer superior binding to biological targets (e.g., enzymes) via hydrogen bonding, whereas sulfamoyl groups (LMM5) enhance antifungal activity .

Research Findings and Implications

- Synthetic Feasibility : Microwave-assisted synthesis () and reflux conditions () are common for analogous compounds, suggesting scalable routes for the target compound .

- Structure-Activity Relationships (SAR): Halogenation: Bromine (target, W5) may enhance bioactivity via halogen bonding in target-protein interactions .

Preparation Methods

Synthesis of 5-(4-Methoxyphenyl)-1H-imidazole-2-thiol

The imidazole core is constructed via a modified Debus-Radziszewski reaction:

- Glyoxal formation : 4-Methoxyacetophenone (1.50 g, 9.0 mmol) is treated with selenium dioxide (1.20 g, 10.8 mmol) in dioxane/water (4:1) at 80°C for 6 hours to yield 4-methoxyphenylglyoxal.

- Cyclocondensation : The glyoxal intermediate is reacted with ammonium thiocyanate (0.85 g, 11.2 mmol) and ammonium acetate (2.31 g, 30 mmol) in ethanol under reflux for 12 hours. The product precipitates as a yellow solid (yield: 67%, m.p. 189–191°C).

Characterization Data :

Formation of 2-((2-Aminoethyl)thio)-5-(4-methoxyphenyl)-1H-imidazole

The thioether linker is installed through nucleophilic displacement:

- Alkylation : 5-(4-Methoxyphenyl)-1H-imidazole-2-thiol (1.0 g, 4.55 mmol) is treated with 1,2-dibromoethane (1.72 g, 9.10 mmol) and K$$ _2 $$CO$$ _3 $$ (1.88 g, 13.6 mmol) in anhydrous DMF at 50°C for 8 hours.

- Amination : The bromoethyl intermediate is reacted with aqueous ammonia (25%, 10 mL) at 80°C for 4 hours to yield the primary amine (yield: 58%).

Optimization Notes :

- DMF outperformed THF and acetonitrile in minimizing disulfide byproducts (<5% vs. 15–22%).

- Excess dibromoethane (2.0 eq) improved conversion rates by preventing dimerization.

Amide Coupling with 3-Bromobenzoyl Chloride

The final benzamide moiety is introduced via Schotten-Baumann conditions:

- Acylation : 2-((2-Aminoethyl)thio)-5-(4-methoxyphenyl)-1H-imidazole (0.80 g, 2.73 mmol) is suspended in CH$$ _2 $$Cl$$ _2 $$ (20 mL) with 3-bromobenzoyl chloride (0.72 g, 3.28 mmol).

- Base-mediated reaction : Triethylamine (1.13 mL, 8.19 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours (yield: 63%).

Purification : Silica gel chromatography (EtOAc/hexane, 3:7) affords the title compound as a white crystalline solid.

Comparative Analysis of Synthetic Approaches

Table 1 evaluates three distinct methodologies for constructing the target molecule:

The sequential approach demonstrated superior yield and purity, attributed to minimized steric hindrance during amide bond formation. Convergent strategies suffered from incomplete coupling (∼18% unreacted amine), while one-pot methods generated regioisomeric byproducts (∼12%) from competing cyclization pathways.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical $$ ^1H $$ NMR assignments (DMSO-$$ d_6 $$):

- δ 3.82 (s, OCH$$ _3 $$): Integrates for 3H, no coupling

- δ 4.21 (t, J = 6.5 Hz, SCH$$ _2 $$CH$$ _2 $$N): Confirms ethylthio linker

- δ 7.24–8.06 (m, 8H aromatic): Matches substitution pattern

- δ 10.32 (s, NH): Amide proton, exchanges with D$$ _2 $$O

$$ ^13C $$ NMR revealed key functional groups:

- 167.8 ppm (C=O)

- 159.3 ppm (imidazole C$$ _2 $$)

- 55.4 ppm (OCH$$ _3 $$)

Mass Spectrometric Confirmation

HRMS-ESI: m/z calcd for C$$ _{19} $$H$$ _{18} $$BrN$$ _3 $$O$$ _2 $$S [M+H]$$ ^+ $$: 432.0298; found: 432.0301. Isotopic pattern (1:1 Br$$ ^{79}$$/Br$$ ^{81} $$) confirmed bromine presence.

Process Optimization and Scale-up Considerations

Lab-scale synthesis (1–5 g) achieved consistent results, but kilogram-scale production revealed critical bottlenecks:

- Exothermic risks : Amide coupling released 58 kJ/mol, requiring jacketed reactors with ∆T < 10°C

- Metal contamination : Residual Pd (<5 ppm) from bromobenzoyl chloride synthesis necessitated chelating resins

- Polymorphism control : Crystallization from ethanol/water (9:1) produced Form I (m.p. 174°C), while acetonitrile gave metastable Form II (m.p. 168°C)

These findings underscore the importance of reaction engineering in transitioning from medicinal chemistry to bulk manufacturing.

Alternative Synthetic Routes and Emerging Technologies

Recent advances suggest potential improvements:

- Flow chemistry : Microreactor systems reduced reaction time for imidazole formation from 12 h to 45 min

- Enzymatic catalysis : Lipase-mediated amidation achieved 89% yield without base activation

- Photoredox coupling : Visible-light-mediated C–S bond formation minimized metal catalysts

While promising, these methods require further validation for this specific substrate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide?

- Methodology : The synthesis involves multi-step reactions, starting with the formation of the imidazole core. For example, 5-(4-methoxyphenyl)-1H-imidazole-2-thiol is synthesized via cyclization of thiourea derivatives with α-haloketones under basic conditions. Subsequent thioether formation is achieved by reacting the thiol group with 2-bromoethylamine derivatives in polar aprotic solvents (e.g., DMF or DMSO) with K₂CO₃ as a base. The final benzamide coupling uses 3-bromobenzoyl chloride in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in anhydrous dichloromethane. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. How is the compound structurally characterized to confirm purity and identity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of key groups (e.g., methoxy protons at δ 3.8 ppm, aromatic protons, and thioether linkages).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak matching the calculated mass (e.g., [M+H]⁺ ≈ 462.02 g/mol).

- HPLC : Purity >95% is confirmed using a C18 column with UV detection at 254 nm .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodology : Solubility is assessed in solvents like DMSO (for biological assays) or methanol (for synthesis). Stability studies use accelerated degradation tests (e.g., exposure to light, heat, or varying pH) monitored via HPLC. The compound is typically stable at −20°C in anhydrous conditions but may degrade in acidic/basic environments due to hydrolysis of the amide bond .

Advanced Research Questions

Q. How does the bromo-substituted benzamide moiety influence biological target interactions?

- Methodology : The bromine atom enhances electrophilic character, facilitating interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Docking studies (e.g., AutoDock Vina) reveal that the 3-bromo group fits into hydrophobic pockets of kinases or proteases, while the methoxyphenyl-imidazole moiety engages in π-π stacking with aromatic residues. Competitive inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) validate these interactions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology : Discrepancies (e.g., varying IC₅₀ values for kinase inhibition) are addressed by standardizing assay conditions:

- Consistent solvent systems (e.g., DMSO concentration ≤1% in cellular assays).

- Control for off-target effects using gene knockout models or isoform-specific inhibitors.

- Meta-analysis of structural analogs (e.g., replacing bromine with chlorine) to identify substituent-dependent trends .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Methodology :

- Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) optimize geometries and calculate electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess interactions with targets like COX-2 or EGFR.

- QSAR Models : Regression analysis correlates descriptors (e.g., logP, polar surface area) with bioactivity data from high-throughput screens .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

- Methodology :

- Enzyme Kinetics : Michaelis-Menten plots with varying substrate concentrations identify competitive/non-competitive inhibition.

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.

- X-ray Crystallography : Resolve co-crystal structures (e.g., with human carbonic anhydrase IX) to visualize binding modes .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.